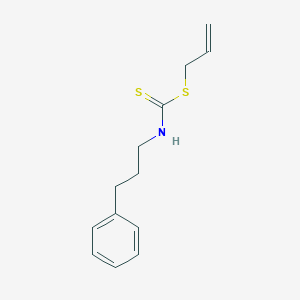
Prop-2-en-1-yl (3-phenylpropyl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl (3-phenylpropyl)carbamodithioate is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of a prop-2-en-1-yl group attached to a 3-phenylpropyl carbamodithioate moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl (3-phenylpropyl)carbamodithioate typically involves the reaction of prop-2-en-1-yl halides with 3-phenylpropylamine in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The process may also involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization ensures that the compound meets the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl (3-phenylpropyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted carbamodithioates.
Scientific Research Applications
Prop-2-en-1-yl (3-phenylpropyl)carbamodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl (3-phenylpropyl)carbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Prop-2-en-1-yl (3-phenylpropyl)carbamate
- Prop-2-en-1-yl (3-phenylpropyl)thiocarbamate
- Prop-2-en-1-yl (3-phenylpropyl)urea
Uniqueness
Prop-2-en-1-yl (3-phenylpropyl)carbamodithioate is unique due to the presence of the carbamodithioate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62604-25-5 |
|---|---|
Molecular Formula |
C13H17NS2 |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
prop-2-enyl N-(3-phenylpropyl)carbamodithioate |
InChI |
InChI=1S/C13H17NS2/c1-2-11-16-13(15)14-10-6-9-12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2,(H,14,15) |
InChI Key |
CVRAMPIYJVQLLI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC(=S)NCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















